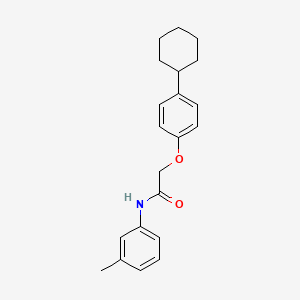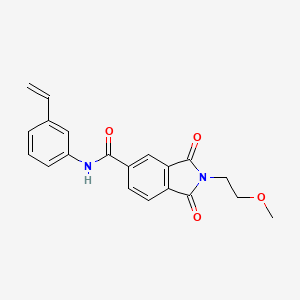![molecular formula C21H25N3O B5138231 N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5138231.png)
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, also known as CPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPB is a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, stress response, and neurotransmitter regulation.
作用機序
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide acts as a selective antagonist of the sigma-1 receptor, which is a chaperone protein located in the endoplasmic reticulum. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. By blocking the sigma-1 receptor, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide modulates the activity of several signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to have several biochemical and physiological effects. In animal studies, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and alleviate neuropathic pain. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
実験室実験の利点と制限
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several advantages for lab experiments. It has a high potency and selectivity for the sigma-1 receptor, making it an ideal tool for studying the role of sigma-1 receptor in various cellular processes. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is also relatively stable and easy to synthesize, making it readily available for research purposes. However, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several potential future directions in scientific research. One direction is to investigate its therapeutic potential for various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Another direction is to study its mechanism of action in more detail, including its effects on calcium signaling, lipid metabolism, and protein folding. Additionally, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide could be used as a tool to study the sigma-1 receptor in various cellular processes, leading to a better understanding of its role in health and disease.
Conclusion:
In conclusion, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide acts as a selective antagonist of the sigma-1 receptor, modulating various cellular processes and leading to its therapeutic effects. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, such as its low solubility and potential toxicity. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has several potential future directions in scientific research, including its therapeutic potential for various diseases and its role in cellular processes.
合成法
The synthesis of N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide involves several steps, starting from the reaction of 4-[(4-phenyl-1-piperazinyl)methyl]benzoic acid with cyclopropylamine to form the intermediate product. The intermediate is then treated with thionyl chloride and triethylamine to obtain the desired product, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide. The yield of N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide is reported to be around 40-50%, and the purity is determined by HPLC analysis.
科学的研究の応用
N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. The sigma-1 receptor, which is the target of N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, has been implicated in several diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has been investigated as a potential therapeutic agent for these diseases. N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide has also been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for pain management.
特性
IUPAC Name |
N-cyclopropyl-4-[(4-phenylpiperazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c25-21(22-19-10-11-19)18-8-6-17(7-9-18)16-23-12-14-24(15-13-23)20-4-2-1-3-5-20/h1-9,19H,10-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRBDEYOXGUCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138156.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5138171.png)


![1-benzyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5138198.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5138204.png)
amine hydrochloride](/img/structure/B5138210.png)
![4-(4-bromophenyl)-6-oxo-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5138217.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5138224.png)
![N-(2,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5138235.png)
![5-bromo-4-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5138255.png)